molecular formula C16H18N2O3S B11539971 (5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one

(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one

Cat. No.: B11539971
M. Wt: 318.4 g/mol
InChI Key: MASBCOMWUWLCRH-UVTDQMKNSA-N
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Description

“(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one” is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₃H₁₆N₂O₃S

    IUPAC Name: (5Z)-2-[(1E)-2-(3-methoxy-4-hydroxyphenyl)ethenyl]-1,3-thiazolidin-4-one

This compound belongs to the class of thiazolidinones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions due to the presence of the phenolic group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions::

    Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides (e.g., methyl iodide) or other nucleophiles.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that thiazoline derivatives exhibit significant antibacterial effects.

Table 1: Antimicrobial Activity of (5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results indicate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antitumor Activity

Research has indicated that thiazoline derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways leading to cell cycle arrest and subsequent cell death.

Case Study: Antitumor Mechanism
A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, which are crucial in cancer therapy.

Pharmacokinetics

Research into the pharmacokinetic properties of this compound suggests favorable absorption characteristics, with studies indicating an appropriate distribution profile in biological systems. Further studies are needed to fully understand its metabolism and excretion pathways.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, possibly related to its phenolic and thiazolidinone moieties.

Biological Activity

The compound (5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from recent studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of piperidine derivatives with appropriate aldehydes under microwave irradiation conditions. This method enhances yield and reduces reaction time. For instance, similar compounds in the thiazolidinone family have been synthesized using microwave-assisted methods, achieving yields ranging from 62% to 98% depending on the specific reagents and conditions used .

Antitumor Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antitumor activity. The compound this compound has been tested against various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The results indicate that certain derivatives show IC50 values lower than 10 μM, suggesting potent antiproliferative effects .

Cell Line IC50 Value (μM) Activity
Huh7<10Antitumor
Caco2<10Antitumor
MDA-MB 231>25Moderate Activity

Kinase Inhibition

The compound's biological activity is also linked to its ability to inhibit specific protein kinases, particularly DYRK1A and GSK3α/β. In vitro studies have shown that some derivatives possess nanomolar inhibitory activity against DYRK1A, with IC50 values reported as low as 0.028 μM for closely related compounds . This suggests potential therapeutic implications for neurological disorders where DYRK1A is implicated.

Kinase IC50 Value (μM) Activity
DYRK1A0.028Strong Inhibition
GSK3α/β>10Weak Inhibition

The mechanism by which this compound exerts its biological effects is likely multifaceted. The structural features of the thiazolidinone core are known to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The presence of hydroxyl and methoxy groups on the benzylidene moiety may enhance its binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidinone derivatives:

  • In Vivo Studies : Animal models treated with thiazolidinone compounds exhibited reduced tumor growth compared to controls, suggesting effective bioavailability and therapeutic efficacy.
  • Comparative Analysis : A comparative study of various thiazolidinones indicated that modifications at the 5-position significantly affect potency against cancer cell lines, underscoring the importance of structural optimization in drug development .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C16H18N2O3S/c1-21-13-9-11(5-6-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10-

InChI Key

MASBCOMWUWLCRH-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O

Origin of Product

United States

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